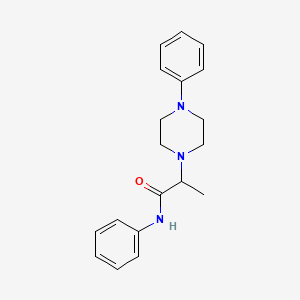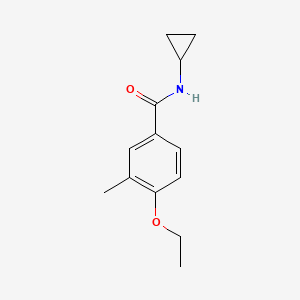
N-phenyl-2-(4-phenyl-1-piperazinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-phenyl-2-(4-phenyl-1-piperazinyl)propanamide” is a molecule that encompasses pharmacologically potent amide and phenyl piperazine moieties together in their structures . It has been synthesized and evaluated for its potential as an antibacterial and anticancer agent .
Synthesis Analysis
The synthesis of “N-phenyl-2-(4-phenyl-1-piperazinyl)propanamide” was initiated by the reaction of various un/substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain various electrophiles, 2-Bromo-N-(un/substituted)phenyl acetamides. These electrophiles were then coupled with phenyl piperazine in a polar aprotic medium to achieve the targeted molecules .Molecular Structure Analysis
The structures of the synthesized products were deduced from their IR 1H-NMR, and 13C-NMR spectral data . For example, one of the synthesized compounds, N-(2-Ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide, was found to have a molecular formula of C20H25N3O and a molecular weight of 323 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-phenyl-2-(4-phenyl-1-piperazinyl)propanamide” involve the coupling of various un/substituted anilines with bromo acetyl bromide to form various electrophiles, which are then coupled with phenyl piperazine .Physical And Chemical Properties Analysis
One of the synthesized compounds, N-(2-Ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide, was found to be a white amorphous solid with a melting point of 137 – 138°C .Scientific Research Applications
Anticonvulsant Activity
Epilepsy, a prevalent neurological disorder, affects millions worldwide. Researchers have synthesized derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide and evaluated their anticonvulsant potential in animal models of epilepsy . These compounds were designed as analogs of previously active pyrrolidine-2,5-diones. The results showed promising anticonvulsant activity, particularly in the maximal electroshock seizure test. Some derivatives also exhibited efficacy in the 6-Hz screen, a model for therapy-resistant epilepsy.
Mechanism of Action
Target of Action
N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide, also known as N-phenyl-2-(4-phenyl-1-piperazinyl)propanamide, has been evaluated for its anticonvulsant activity . The compound has been observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) . This suggests that the compound’s primary targets are these sodium channels, which play a crucial role in the generation and conduction of action potentials in neurons.
Mode of Action
The compound interacts with its targets, the neuronal voltage-sensitive sodium channels, by binding to them . This binding can modulate the channels’ activity, potentially altering the flow of sodium ions through the channels. This can result in changes to the action potentials of the neurons, which may contribute to the compound’s anticonvulsant activity.
Result of Action
The results of pharmacological studies showed activity exclusively in the maximal electroshock (MES) seizures, especially for certain derivatives of the compound . It should be emphasized that several molecules also showed activity in the 6-Hz screen, which is an animal model of human partial and therapy-resistant epilepsy . These results suggest that the compound’s action can result in anticonvulsant effects.
Safety and Hazards
properties
IUPAC Name |
N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-16(19(23)20-17-8-4-2-5-9-17)21-12-14-22(15-13-21)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGOOQHKJYYYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4630126.png)
![methyl 2-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4630133.png)

![3-{[4-(dimethylamino)phenyl]amino}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4630141.png)
![4-(allylthio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B4630142.png)
![4-[({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4630143.png)
![ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4630154.png)
![1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4630160.png)
![ethyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4630166.png)
![methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4630196.png)
![2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B4630200.png)
![N-(1-adamantylmethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4630207.png)
![N-[2,5-dimethoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630213.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4630224.png)